molecular formula C8H13ClN4O B8046065 2-(Piperazin-1-YL)pyrimidin-5-OL hcl

2-(Piperazin-1-YL)pyrimidin-5-OL hcl

Cat. No.: B8046065
M. Wt: 216.67 g/mol
InChI Key: DNUQQEMHHAJGGG-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pyrimidin-5-ol hydrochloride is a chemical compound with the molecular formula C8H12N4O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and piperazine, a cyclic organic compound with two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol HCl typically involves the reaction of piperazine with pyrimidin-5-ol under specific conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps, such as recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-yl)pyrimidin-5-ol HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of pyrimidin-5-ol derivatives.

  • Reduction: Production of reduced pyrimidin-5-ol derivatives.

  • Substitution: Generation of substituted pyrimidin-5-ol derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)pyrimidin-5-ol HCl has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in biological studies to understand the interactions of pyrimidine derivatives with biological molecules.

  • Industry: It can be used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

2-(Piperazin-1-yl)pyrimidin-5-ol HCl is similar to other piperazine derivatives, such as 1-(2-pyrimidyl)piperazine and 2-piperazinoethylamine. it is unique in its structure and potential applications. The presence of the hydroxyl group and the specific substitution pattern on the pyrimidine ring contribute to its distinct properties and reactivity.

Comparison with Similar Compounds

  • 1-(2-Pyrimidyl)piperazine

  • 2-Piperazinoethylamine

  • 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione

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Properties

IUPAC Name

2-piperazin-1-ylpyrimidin-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12;/h5-6,9,13H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUQQEMHHAJGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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